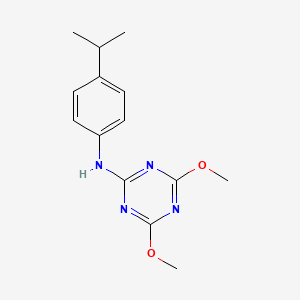

N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4,6-dimethoxy-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-9(2)10-5-7-11(8-6-10)15-12-16-13(19-3)18-14(17-12)20-4/h5-9H,1-4H3,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMLVDDPYXCXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a compound of significant interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its stability and reactivity. The presence of methoxy groups enhances its solubility and biological activity. The molecular formula is , with a molecular weight of 256.29 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-isopropylphenyl amine with 4,6-dimethoxy-1,3,5-triazine under controlled conditions. The process can be optimized for yield and purity by adjusting reaction times and temperatures.

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit varying degrees of antimicrobial activity. For instance:

- Antibacterial Activity : Compounds derived from triazine have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies suggest that this compound may possess moderate antibacterial properties.

- Antifungal Activity : Similar compounds have been evaluated for antifungal properties against strains like Candida albicans. The structure suggests potential efficacy against fungal infections.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes:

- Acetylcholinesterase Inhibition : Some derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is essential for neurotransmission. This property could make it a candidate for treating neurodegenerative diseases.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | AChE |

| Reference Compound (Galantamine) | 1.8 | AChE |

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines indicate that compounds with similar structures can induce apoptosis in cancer cells. Preliminary data suggest that this compound may also exhibit cytotoxic effects on specific cancer cell lines.

Case Studies

- Triazine Derivatives in Cancer Research : A study evaluated several triazine derivatives for their anticancer properties. The results indicated that modifications to the triazine ring significantly influenced cytotoxicity against human cancer cell lines.

- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors highlighted the potential of triazine-based compounds in modulating enzyme activity related to Alzheimer's disease. This compound was included in a panel of compounds tested for AChE inhibition.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

The compound has been identified as having potential antitumor properties. Research indicates that derivatives of triazine compounds can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that modifications to the triazine structure can enhance its efficacy against specific cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting a promising avenue for anticancer drug development .

Monoamine Oxidase Inhibition

N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has also been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Preliminary biological evaluations revealed that some synthesized derivatives displayed comparable MAO-A inhibition activity to known inhibitors . This suggests potential applications in treating mood disorders and neurodegenerative conditions.

Antimicrobial Properties

The triazine core is known for its antimicrobial activity. The compound's structural features enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Comparative studies with similar compounds have shown that modifications can lead to increased potency against a range of bacteria and fungi .

Biochemical Applications

Peptide Synthesis

The compound has been explored as a coupling reagent in peptide synthesis. Although initial studies indicated limitations in activating carboxyl groups for peptide bond formation, subsequent research has focused on optimizing reaction conditions to improve yields and efficiency . The development of new triazine derivatives has shown promise in facilitating peptide coupling reactions more effectively than traditional methods.

Computational Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. These computational methods provide insights into the binding affinities and modes of action of the compound, guiding further experimental investigations .

Material Science Applications

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing triazine units exhibit improved performance in applications ranging from coatings to composite materials .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-4-(4-isopropylphenyl)-6-methylpyrimidine | Pyrimidine core with isopropyl substitution | Antiviral activity |

| 4-Methoxy-[1,3,5]triazin-2-amino | Triazine core with methoxy and amino groups | Anticancer properties |

| 6-Methyl-[1,3,5]triazin-2-amino | Methylated triazine structure | Antimicrobial effects |

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of this compound derivatives against A549 lung cancer cells demonstrated significant cytotoxic effects at micromolar concentrations. The results indicated that specific substitutions on the triazine ring could enhance selectivity and reduce toxicity towards normal cells .

Case Study 2: MAO Inhibition

In a comparative analysis involving several synthesized triazine derivatives, it was found that certain modifications led to enhanced MAO-A inhibition compared to standard inhibitors like clorgyline. This finding highlights the potential for developing new therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Key Observations :

Key Observations :

- Microwave (MW) Synthesis : Yields for furan-containing analogues (e.g., 21 ) are lower (7–23%) compared to optimized diamide 20 (37% ), highlighting the sensitivity of substituents to reaction conditions.

- Amine Reactivity : The target compound’s isopropylphenylamine group may require tailored coupling agents (e.g., DMT-MM ) for efficient synthesis, similar to methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.